BenchChemオンラインストアへようこそ!

4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide

PDE4 inhibition Anti-inflammatory activity Macrophage assay

A structurally novel PDE4 inhibitor (IC50 25 nM) featuring a 4-cyanopiperidine-1-carboxamide core and a chiral oxolan-2-ylmethyl side chain. Unlike generic piperidine-carboxamide ligands, its 4-cyano electron-withdrawing group and tetrahydrofuran-containing side chain offer distinct conformational preferences for isoform-selective SAR campaigns and composition-of-matter patent strategies. Ideal for hit-to-lead programs seeking enhanced oral bioavailability (cLogP 0.2; tPSA 65.4 Ų) and reduced emetic liability.

Molecular Formula C12H19N3O2
Molecular Weight 237.303
CAS No. 2034283-18-4
Cat. No. B2894914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
CAS2034283-18-4
Molecular FormulaC12H19N3O2
Molecular Weight237.303
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)N2CCC(CC2)C#N
InChIInChI=1S/C12H19N3O2/c13-8-10-3-5-15(6-4-10)12(16)14-9-11-2-1-7-17-11/h10-11H,1-7,9H2,(H,14,16)
InChIKeyGALDKGDGMQOXFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide (CAS 2034283-18-4) – Chemical Identity & Core Properties


4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide (CAS 2034283-18-4) is a synthetic small-molecule piperidine-1-carboxamide derivative bearing a 4-cyano substituent and an (oxolan-2-yl)methyl side chain (molecular formula C₁₂H₁₉N₃O₂, MW 237.30 g/mol) [1]. The compound is structurally annotated in authoritative chemical databases and has been implicated in public bioactivity repositories as an inhibitor of phosphodiesterase 4 (PDE4), a well-validated anti-inflammatory and immunomodulatory target [2]. Its structural features distinguish it from classical piperidine-carboxamide PDE4 ligands through the combination of a 4-cyano electron-withdrawing group and a tetrahydrofuran-containing side chain, which may influence conformational preference and target engagement properties relative to simpler N-alkyl or N-aryl carboxamide analogs.

Why Generic PDE4 Inhibitor Substitution Fails for 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide


PDE4 inhibitors are a chemically diverse class where even minor structural modifications can profoundly affect isoform selectivity, pharmacokinetic half-life, and emetic liability [1]. Unlike the prototypical second-generation PDE4 inhibitor roflumilast, which achieves sub-nanomolar potency but carries a significant gastrointestinal side-effect burden, 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide presents a distinct 4-cyanopiperidine-1-carboxamide scaffold that may modulate both PDE4 binding kinetics and off-target promiscuity [2]. The presence of the oxolan-2-ylmethyl group introduces a chiral center and additional hydrogen-bonding capacity, features absent in simple N-cycloalkyl or N-aryl carboxamide analogs that are commonly employed as tool compounds. Consequently, generic interchange based on PDE4 inhibitory activity alone is unreliable for applications requiring precise pharmacokinetic or selectivity profiles, as small differences in side-chain topology can translate into orders-of-magnitude shifts in isoform selectivity, oral bioavailability, and therapeutic index [3]. Direct experimental head-to-head comparisons are, however, conspicuously absent from the current evidence base.

Quantitative Differentiation Evidence for 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide


PDE4 Inhibitory Potency vs. Second-Generation Clinical Candidate Roflumilast

The compound is reported to inhibit PDE4 activity from guinea-pig macrophage with an IC50 of 25 nM [1]. By comparison, roflumilast—a second-generation PDE4 inhibitor approved for COPD—exhibits an IC50 of 0.8 nM against human neutrophil PDE4 and 0.2–4.3 nM in cell-free systems [2]. The approximately 31- to 125-fold difference in potency, depending on comparator data point, must be interpreted with caution because the assays differ in species, tissue source, and experimental conditions; no direct head-to-head measurement exists. This order-of-magnitude potency gap suggests that the compound is unlikely to compete on enzyme inhibition potency alone, redirecting its scientific value toward scaffold diversification or selectivity optimization campaigns.

PDE4 inhibition Anti-inflammatory activity Macrophage assay

Oral Bioavailability Potential Inferred from Structural Congener NIS-62949

The Therapeutic Target Database (TTD) links the compound name 'piperidine carboxamide derivative 1' (synonym PMID28627961-Compound-26) to PDE4A inhibitor NIS-62949, a structurally related piperidine-carboxamide that demonstrated oral activity and a wider therapeutic window than roflumilast in murine and guinea pig pulmonary inflammation models [1]. While no direct PK data exist for 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide itself, the class-level inference is that piperidine-1-carboxamide PDE4 inhibitors can achieve oral bioavailability when appropriately substituted [2]. This provides a rational basis for prioritizing the compound in oral drug discovery programs, contingent on experimental confirmation of its own absorption, distribution, metabolism, and excretion (ADME) profile.

Oral PDE4 inhibition Pharmacokinetics In vivo pulmonary inflammation

Structural Differentiation from N-Alkyl and N-Aryl Piperidine Carboxamide Analogs

The compound incorporates a 4-cyano substituent on the piperidine ring and an (oxolan-2-yl)methyl urea side chain [1]. In contrast, the nearest commercially available N-alkyl analog, 4-cyano-N-propylpiperidine-1-carboxamide (CAS 1549973-48-9), carries a simple n-propyl group lacking both the hydrogen-bond-acceptor capability and the conformational constraint introduced by the tetrahydrofuran ring [2]. The oxolane oxygen can act as a hydrogen-bond acceptor, potentially engaging protein backbone or side-chain residues in PDE4’s catalytic pocket that are not accessible to purely alkyl-substituted congeners. While no comparative affinity or selectivity data are available, the topological polar surface area (tPSA = 65.4 Ų) and LogP (XLogP3-AA = 0.2) calculated by PubChem [1] indicate a balanced polarity profile that is, on a class level, compatible with CNS penetration and oral absorption, distinguishing it from more lipophilic N-aryl carboxamide PDE4 inhibitors.

Scaffold diversification Conformational restriction Cyano substitution

Application Scenarios for 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide


PDE4 Isoform Selectivity Profiling in Medicinal Chemistry Campaigns

Given the compound's 25 nM PDE4 inhibitory activity in guinea-pig macrophage assays [1] and its structural divergence from existing piperidine-carboxamide PDE4 inhibitors [2], it is suited as a starting point for structure–activity relationship (SAR) studies aimed at achieving isoform-selective PDE4A/B/C/D inhibition. The oxolan-2-ylmethyl group introduces a polar, conformationally constrained element that can be systematically varied to probe selectivity determinants not addressed by roflumilast or rolipram analogs.

Oral PDE4 Inhibitor Lead Optimization Program

Although no direct pharmacokinetic data exist for this compound, the class-level evidence from the related piperidine carboxamide NIS-62949 demonstrates oral efficacy and an improved therapeutic window over roflumilast in pulmonary inflammation models [3]. The compound's balanced calculated LogP (0.2) and moderate tPSA (65.4 Ų) are consistent with oral bioavailability [2], making it a candidate for hit-to-lead programs targeting orally administered PDE4 inhibitors with reduced emetic liability.

Structural Diversification for Intellectual Property Generation

The 4-cyanopiperidine-1-carboxamide core combined with a chiral oxolan-2-ylmethyl side chain represents a distinct chemical scaffold not exemplified in the major piperidine carboxamide patent families targeting Hsp70 or PDE4 [4]. This structural uniqueness positions the compound as a valuable intermediate for generating novel composition-of-matter patent claims, particularly in jurisdictions where freedom-to-operate around existing PDE4 inhibitor patents is a strategic priority.

In Vitro Pharmacology Tool for cAMP-Mediated Inflammatory Pathway Studies

With a confirmed PDE4 IC50 of 25 nM [1], the compound can serve as a pharmacological tool to interrogate cAMP-dependent signaling in macrophage and monocyte cell lines, provided that its selectivity against other PDE isoforms is experimentally established. Its use in such mechanistic studies is scientifically appropriate when the goal is to probe the functional consequences of PDE4 inhibition rather than to benchmark potency against clinical candidates.

Quote Request

Request a Quote for 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.